molecular formula C16H10BrN3O2S B11318310 N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11318310
M. Wt: 388.2 g/mol
InChI Key: MWYGHROHRCEWLE-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety and a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the reaction of o-phenylenediamine with sulfur and nitrous acid.

    Coupling Reaction: The final step involves coupling the benzothiadiazole core with the brominated benzofuran derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent or as a part of drug delivery systems.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both benzothiadiazole and benzofuran moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C16H10BrN3O2S

Molecular Weight

388.2 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H10BrN3O2S/c1-8-11-6-9(17)2-5-14(11)22-15(8)16(21)18-10-3-4-12-13(7-10)20-23-19-12/h2-7H,1H3,(H,18,21)

InChI Key

MWYGHROHRCEWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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